molecular formula C18H18ClN5O3 B2610049 3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 916037-41-7

3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2610049
CAS RN: 916037-41-7
M. Wt: 387.82
InChI Key: IGPVXBYOGRXEEH-UHFFFAOYSA-N
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Description

“3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a versatile chemical compound utilized in diverse scientific research for its vast applications and potential breakthroughs. It has been synthesized and evaluated for its serotonin (5-HT 1A /5-HT 7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity .


Synthesis Analysis

In the industrial manufacturing process of this compound, cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride afforded 2-(chloromethyl)-4-methylquinazoline. This then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate as a basic reagent .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a chlorobenzyl group, a hydroxyethyl group, and a dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione core .


Chemical Reactions Analysis

This compound has been evaluated for its serotonin (5-HT 1A /5-HT 7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity . The compound demonstrated drug-likeness properties and showed metabolic stability in a mouse liver microsomes system .

Mechanism of Action

The compound has been found to have significant affinity for the serotonin (5-HT 1A /5-HT 7) receptors and inhibitory activity against phosphodiesterase (PDE4B and PDE10A) . This suggests that it may have potential applications in the treatment of conditions related to these receptors and enzymes.

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(2-hydroxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-11-9-23-14-15(20-17(23)22(11)7-8-25)21(2)18(27)24(16(14)26)10-12-3-5-13(19)6-4-12/h3-6,9,25H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPVXBYOGRXEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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